1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene
Overview
Description
1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring. This process can be catalyzed by various reagents and conditions, such as the use of sodium hydroxide or other strong bases . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of alcohols.
Scientific Research Applications
1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. For example, its methoxyphenoxy group may interact with aromatic amino acids in enzyme active sites, altering their activity .
Comparison with Similar Compounds
1-Butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene can be compared to other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features methoxy groups and aromatic rings but differs in its triazole moiety, which imparts different chemical properties and biological activities.
m-Aryloxy phenols: These compounds share the aryloxy functional group and are used in similar applications, such as antioxidants and flame retardants.
Properties
IUPAC Name |
1-butan-2-yl-4-[3-(3-methoxyphenoxy)propoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-16(2)17-9-11-18(12-10-17)22-13-6-14-23-20-8-5-7-19(15-20)21-3/h5,7-12,15-16H,4,6,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZDXJAVEAVWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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